molecular formula C15H17N3O3 B1216971 (3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione CAS No. 74148-46-2

(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione

Cat. No.: B1216971
CAS No.: 74148-46-2
M. Wt: 287.31 g/mol
InChI Key: NBOLRCKHHWQJJM-MNXXXQGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azirino(2’,3’:3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-6-amino-8a-methoxy-1,5-dimethyl-8-methylene-, (1aS-(1a-alpha,8a-alpha,8b-alpha))- is a complex organic compound known for its significant biological activity. This compound is a derivative of mitomycin C, a well-known antitumor antibiotic. It has a unique structure that includes an aziridine ring fused to a pyrroloindole system, which is responsible for its potent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azirino(2’,3’:3,4)pyr

Properties

CAS No.

74148-46-2

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione

InChI

InChI=1S/C15H17N3O3/c1-6-10(16)13(20)9-7(2)15(21-4)5-8-14(17(8)3)18(15)11(9)12(6)19/h8,14H,2,5,16H2,1,3-4H3/t8-,14+,15-,17?/m0/s1

InChI Key

NBOLRCKHHWQJJM-MNXXXQGXSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3C4C(N4C)CC3(C2=C)OC)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3[C@@H]4[C@@H](N4C)C[C@@]3(C2=C)OC)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3C4C(N4C)CC3(C2=C)OC)N

Synonyms

mitomycin G

Origin of Product

United States

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